molecular formula C23H20N2O4S2 B3013923 (Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537684-92-7

(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B3013923
M. Wt: 452.54
InChI Key: KZHMFVKTWBNURE-VELFRKFLSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a class of condensed heterocyclic compounds, specifically thiazolo[3,2-a]pyrimidines, which have been extensively studied for their diverse biological activities and chemical properties. The synthesis of such compounds involves complex reactions characterized by spectral, crystallographic, and elemental analysis to ascertain their structural configurations. One notable study demonstrated the synthesis of 36 new 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidines, emphasizing the intricate chemical processes involved in creating these compounds (Tozkoparan et al., 1998).

Biological Activities

The thiazolo[3,2-a]pyrimidines, including compounds similar to the one , have been explored for their potential anti-inflammatory and analgesic properties. In one study, these compounds were evaluated using the carrageenan hind paw edema test, revealing some level of anti-inflammatory activity. Furthermore, all tested compounds exhibited ulcer activity, suggesting a pharmacological potential that warrants further investigation (Tozkoparan et al., 1998).

Chemical Transformations and Reactivity

The diverse reactivity of thiazolo[3,2-a]pyrimidines under different chemical conditions is a significant area of interest. These compounds undergo various transformations, leading to the formation of novel heterocyclic compounds with potential biological activities. For instance, the reaction of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives with different reagents can result in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. Such chemical versatility opens up possibilities for the creation of compounds with tailored properties for specific scientific or therapeutic applications (Kappe & Roschger, 1989).

Supramolecular Aggregation and Conformational Features

The structural modifications of thiazolo[3,2-a]pyrimidines significantly influence their supramolecular aggregation and conformational features. Research into these aspects provides insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the chemical and biological behavior of these molecules, potentially leading to the development of compounds with optimized properties for specific applications (Nagarajaiah & Begum, 2014).

Safety And Hazards

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I hope this general information is helpful, and I’m sorry I couldn’t provide more specific information about the compound you’re interested in. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

methyl (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-14-19(22(27)29-3)20(17-12-7-13-30-17)25-21(26)18(31-23(25)24-14)11-6-9-15-8-4-5-10-16(15)28-2/h4-13,20H,1-3H3/b9-6+,18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHMFVKTWBNURE-VELFRKFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/SC2=N1)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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